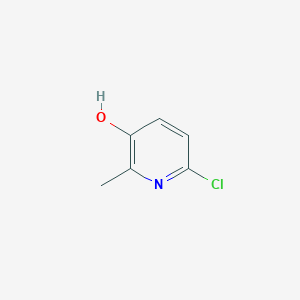

6-Chlor-2-methylpyridin-3-ol

Übersicht

Beschreibung

6-Chloro-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Chloro-2-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

6-Chlor-2-methylpyridin-3-ol dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Chlor- und Hydroxylgruppen machen es zu einem geeigneten Kandidaten für verschiedene Substitutionsreaktionen, die die Synthese einer breiten Palette chemischer Verbindungen ermöglichen. So kann es beispielsweise nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen, die weiter zu komplexeren Molekülen für pharmazeutische Anwendungen verarbeitet werden können .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird this compound zur Entwicklung neuer Arzneimittelkandidaten eingesetzt. Seine Struktur ist günstig für die Bindung an biologische Zielstrukturen, und Modifikationen an seinem Kern können zur Entdeckung neuartiger Therapeutika führen. Es ist besonders nützlich bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen, da es die Blut-Hirn-Schranke überwinden kann .

Materialwissenschaften

Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung organischer elektronischer Materialien. Ihre elektronischen Eigenschaften können durch Funktionalisierung ihres Pyridinrings eingestellt werden, wodurch sie zu einem potenziellen Bestandteil bei der Herstellung von organischen Halbleitern und leitfähigen Polymeren wird .

Entwicklung von Agrochemikalien

Die in this compound vorhandenen Chlor- und Methylgruppen machen es zu einem Vorläufer bei der Synthese von Agrochemikalien. Es kann verwendet werden, um Herbizide, Fungizide und Insektizide zu erzeugen, was zur Entwicklung neuer Formulierungen beiträgt, die effektiver und umweltfreundlicher sind .

Katalyse

In der Katalyse kann this compound als Ligand für Übergangsmetallkatalysatoren fungieren. Der Pyridin-Anteil kann an Metalle koordinieren, was verschiedene katalytische Prozesse erleichtert, darunter Kreuzkupplungsreaktionen, die entscheidend für die Produktion von Feinchemikalien sind .

Analytische Chemie

Als analytischer Standard wird this compound in der Chromatographie und Spektroskopie zur Quantifizierung und Identifizierung verwandter Substanzen und Verunreinigungen in chemischen Präparaten verwendet. Seine klar definierte Struktur und seine Eigenschaften ermöglichen genaue und präzise Messungen .

Umweltchemie

Diese Verbindung wird auch in der Umweltchemie verwendet, um den Abbau von Pyridinderivaten in der Umwelt zu untersuchen. Das Verständnis seiner Abbauprodukte und -wege hilft bei der Beurteilung der Umweltauswirkungen von Pyridin-basierten Verbindungen .

Biochemie

Schließlich wird this compound in der Biochemieforschung verwendet, um die Wechselwirkung kleiner Moleküle mit Enzymen und Rezeptoren zu untersuchen. Es kann als Sonde dienen, um die Bindungseigenschaften und die Aktivitätsmodulation biologischer Makromoleküle zu verstehen .

Wirkmechanismus

Pharmacokinetics

- The compound is predicted to have high gastrointestinal absorption . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . The compound is not a substrate for P-glycoprotein and is not an inhibitor of cytochrome P450 enzymes . Information on the excretion of 6-Chloro-2-methylpyridin-3-ol is not available.

Biochemische Analyse

Biochemical Properties

6-Chloro-2-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents .

Cellular Effects

The effects of 6-Chloro-2-methylpyridin-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 6-Chloro-2-methylpyridin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves forming a complex that inhibits the enzyme’s activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-methylpyridin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-methylpyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are critical in determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

6-Chloro-2-methylpyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-Chloro-2-methylpyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 6-Chloro-2-methylpyridin-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Biologische Aktivität

6-Chloro-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may confer unique biological properties, including antimicrobial and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of 6-Chloro-2-methylpyridin-3-ol, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

6-Chloro-2-methylpyridin-3-ol is characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 145.59 g/mol. The compound's unique structure enhances its reactivity compared to other pyridine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 145.59 g/mol |

| Boiling Point | 353.0 ± 37.0 °C |

| Density | 1.313 ± 0.06 g/cm³ |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 6-Chloro-2-methylpyridin-3-ol has been explored primarily through its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-2-methylpyridin-3-ol possess significant antimicrobial effects against various bacterial strains. For instance, studies have shown that related pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in developing new antimicrobial agents .

Antifungal Activity

In vitro studies have demonstrated that 6-Chloro-2-methylpyridin-3-ol exhibits antifungal activity against common fungal pathogens. The compound's effectiveness varies depending on the concentration and the specific fungal strain tested. Preliminary results suggest that it may act by disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .

Biochemical Pathways

The compound is likely to participate in various biochemical processes, including:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Cell Signaling : Influence on cell signaling pathways critical for microbial survival.

- Gene Expression : Modulation of gene expression related to stress responses in microorganisms .

Pharmacokinetics

The pharmacokinetic profile of 6-Chloro-2-methylpyridin-3-ol remains largely unexplored; however, predictions based on similar compounds suggest it may exhibit moderate absorption and distribution characteristics. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential.

Case Studies

Recent studies have focused on synthesizing derivatives of 6-Chloro-2-methylpyridin-3-ol to enhance its biological activity. For example, researchers have explored modifications at various positions on the pyridine ring to optimize antimicrobial efficacy while minimizing toxicity .

Table 2: Summary of Case Studies

| Study Reference | Modification | Biological Activity Observed |

|---|---|---|

| Study A | Hydroxylation | Increased antifungal activity |

| Study B | Methylation | Enhanced antibacterial properties |

| Study C | Chlorination | Broader spectrum antimicrobial effects |

Eigenschaften

IUPAC Name |

6-chloro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUKVIWQEQZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.